molecular formula C9H18ClF2N B1492297 [(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride CAS No. 2098116-10-8

[(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride

Cat. No. B1492297
CAS RN: 2098116-10-8
M. Wt: 213.69 g/mol
InChI Key: NUTAHZMPKCYFNF-UHFFFAOYSA-N
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Description

“(2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride” is a chemical compound that belongs to the family of cyclohexylamines. It has a CAS Number of 2097980-40-8 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2N.ClH/c1-6(10)4-2-3-5-7(6,8)9;/h2-5,10H2,1H3;1H . This indicates that the compound consists of a cyclohexane ring with two fluorine atoms and one methyl group attached to one carbon atom, and a methylamine group attached to another carbon atom. The compound also includes a chloride ion, which forms an ionic bond with the amine group.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 185.64 . It is a powder at room temperature .

Scientific Research Applications

Chemical Properties and Reactivity

  • The compound (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride is closely related to other cyclohexane and cyclohexyl compounds, which have been widely studied for their chemical properties and reactivity. For instance, studies on 1-Methylcyclopentyl and related cations have provided valuable insights into the stability and structure of carbonium ions, which are crucial in understanding hydrocarbon isomerization and the chain mechanism for hydrocarbon transformation (Olah, Bollinger, Cupas, & Lukas, 1967).

Synthesis and Building Blocks for Discovery Chemistry

Applications in Organic Chemistry and Catalysis

  • Cyclohexyl amines and related compounds play a crucial role in organic chemistry. For example, they are involved in the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane, showcasing their applicability in the synthesis of new compounds and intermediates (Kovavic & Chaudhary, 1967).

Analytical Chemistry Applications

  • The detection and analysis of amines, including those structurally similar to (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride, are crucial in various fields of analytical chemistry. Methods have been developed for determining such compounds in body fluids, indicating their relevance in biomedical research and diagnostics (Caddy & Idowu, 1984).

Role in Bioconjugation and Biochemical Processes

  • Amines like (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride are relevant in biochemical processes, particularly in bioconjugation. The mechanism of amide formation involving carboxylic acids and amines in aqueous media is a fundamental reaction in biochemistry and molecular biology (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-(2,2-difluoro-1-methylcyclohexyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N.ClH/c1-8(7-12-2)5-3-4-6-9(8,10)11;/h12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTAHZMPKCYFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride
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